molecular formula C10H10N4O B3858758 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone

2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone

Cat. No. B3858758
M. Wt: 202.21 g/mol
InChI Key: CLVVRORPZDHZOZ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone, also known as FMPH, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It is a heterocyclic compound that contains a pyrimidine ring and a furan ring, which are connected by a hydrazone linkage. FMPH has been found to possess several interesting properties, such as anti-tumor, anti-inflammatory, and anti-viral activities.

Scientific Research Applications

2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields of science. In the field of medicine, 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has been found to possess anti-tumor, anti-inflammatory, and anti-viral activities. It has been shown to inhibit the growth of various cancer cell lines, such as human breast cancer, lung cancer, and leukemia cells. 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Moreover, 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has been reported to exhibit anti-viral activity against HIV-1 and HSV-1.

Mechanism of Action

The mechanism of action of 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone exerts its anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has been shown to upregulate the expression of p53, a tumor suppressor gene, and downregulate the expression of Bcl-2, an anti-apoptotic protein. 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components. 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative stress. Moreover, 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential applications in various fields of science. Moreover, 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has been found to possess several interesting properties, such as anti-tumor, anti-inflammatory, and anti-viral activities. However, there are also some limitations of using 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone in lab experiments. 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone has been found to be toxic to some normal cells, such as human umbilical vein endothelial cells (HUVECs). Therefore, caution should be taken when using 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone in cell-based assays. Moreover, the mechanism of action of 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone is not fully understood, which may limit its potential applications in some research fields.

Future Directions

There are several future directions for research on 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone. First, more studies are needed to elucidate the mechanism of action of 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone. Second, the potential applications of 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone in other fields of science, such as materials science and environmental science, should be explored. Third, the toxicity of 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone to normal cells should be further investigated, and strategies to reduce its toxicity should be developed. Fourth, the synthesis method of 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone should be optimized to improve its yield and purity. Fifth, the structure-activity relationship of 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone and its derivatives should be studied to identify more potent and selective compounds. Overall, 2-furaldehyde (4-methyl-2-pyrimidinyl)hydrazone is a promising compound that has the potential to be developed into a useful research tool and therapeutic agent.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8-4-5-11-10(13-8)14-12-7-9-3-2-6-15-9/h2-7H,1H3,(H,11,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVVRORPZDHZOZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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